10S,17S-DiHDoHE

Pain Management Inflammation Resolution Surgery Recovery

10S,17S-DiHDoHE (CAS 871826-47-0), also known as Protectin DX (PDX) or 10(S),17(S)-DiHDHA, is a stereospecific dihydroxy-docosahexaenoic acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA) via a double lipoxygenation (LOX) pathway. It is a member of the specialized pro-resolving mediator (SPM) superfamily and functions as an endogenous anti-inflammatory and pro-resolving lipid mediator.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 871826-47-0
Cat. No. B043859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10S,17S-DiHDoHE
CAS871826-47-0
Synonyms10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
protectin DX
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O
InChIInChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1
InChIKeyCRDZYJSQHCXHEG-XLBFCUQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

10S,17S-DiHDoHE (PDX) Procurement Guide: A DHA-Derived Specialized Pro-Resolving Mediator with Distinct Stereochemical and Functional Differentiation


10S,17S-DiHDoHE (CAS 871826-47-0), also known as Protectin DX (PDX) or 10(S),17(S)-DiHDHA, is a stereospecific dihydroxy-docosahexaenoic acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA) via a double lipoxygenation (LOX) pathway [1]. It is a member of the specialized pro-resolving mediator (SPM) superfamily and functions as an endogenous anti-inflammatory and pro-resolving lipid mediator [2]. While structurally and biosynthetically related to Protectin D1 (PD1/NPD1), 10S,17S-DiHDoHE exhibits distinct stereochemical configuration at C-10 (S instead of R) and unique double-bond geometry (E,Z,E versus E,E,Z), conferring divergent biological activities that are critical for accurate experimental design and compound selection [1].

Why 10S,17S-DiHDoHE Cannot Be Interchanged with Protectin D1 or Other DHA-Derived SPMs in Research


Although 10S,17S-DiHDoHE (PDX) and Protectin D1 (PD1) share a common precursor (DHA) and are often conflated in the literature, they are structurally and functionally distinct stereoisomers. PDX is biosynthesized via double lipoxygenation, resulting in E,Z,E double-bond geometry and an S-configuration at C-10, whereas PD1 is an epoxide-derived product with E,E,Z geometry and an R-configuration at C-10 [1]. These stereochemical differences translate to divergent biological potencies and receptor interactions. In vivo, endogenous PDX levels at sites of injury can be approximately 10-fold higher than those of PD1, underscoring its dominant physiological role in certain contexts [2]. Substituting PDX with PD1 or other DHA-derived SPMs (e.g., Resolvin D1, Maresin 1) would therefore introduce uncontrolled variables in studies of inflammation resolution, platelet function, and pain signaling. The evidence below quantifies exactly why compound-specific selection is essential for reproducible and mechanistically accurate research.

Quantitative Differentiation of 10S,17S-DiHDoHE (PDX): Head-to-Head and Cross-Study Comparative Evidence


Superior Analgesic Efficacy: PDX Outperforms Protectin D1 and Clinical Comparators in Postoperative Pain Model

In a mouse model of tibial fracture-induced postoperative pain (fPOP), 10S,17S-DiHDoHE (PDX; 100 ng/mouse, i.v.) provided superior pain relief compared to Protectin D1 (PD1/neuroprotectin D1), docosahexaenoic acid (DHA), steroids (dexamethasone), and the NSAID meloxicam [1]. Notably, while dexamethasone and meloxicam prolonged the duration of fPOP, PDX shortened the pain duration [1]. LC-MS/MS analysis further revealed that endogenous PDX levels were approximately 10-fold higher than PD1 levels in muscle tissue at the fracture site [1].

Pain Management Inflammation Resolution Surgery Recovery SPM Therapeutics

Potent Platelet Aggregation Inhibition: Sub-Micromolar IC50 Differentiates PDX from Inactive 10,17-diHDHA Stereoisomers

10S,17S-DiHDoHE (PDX) inhibits human blood platelet aggregation at sub-micromolar concentrations, with an IC50 value in the sub-micromolar range [1]. In a head-to-head comparison of DHA-derived dihydroxy stereoisomers, PDX (10S,17S-configuration) was active in inhibiting collagen-stimulated platelet aggregation across a concentration range of 1–15 μM, whereas the 10R,17S-diHDHA stereoisomer (the C-10 epimer) was significantly less potent or inactive at equivalent concentrations [2]. The biosynthetic precursor 17S-HpDHA also showed activity, but PDX represents the fully reduced, stable end-product with distinct potency [2].

Thrombosis Cardiovascular Hemostasis Platelet Biology

In Vivo Anti-Inflammatory Activity: Quantified Reduction in Neutrophil Infiltration Distinguishes PDX

10S,17S-DiHDoHE exhibits potent anti-inflammatory activity in vivo, as demonstrated by a significant reduction in neutrophil infiltration in a murine peritonitis model [1]. At an ultra-low dose of 1 ng/mouse (equivalent to approximately 40 ng/kg), PDX reduced neutrophil recruitment by 20–25% compared to vehicle-treated controls [1]. This picogram-level potency is a hallmark of specialized pro-resolving mediators and contrasts with the higher doses required for traditional anti-inflammatory drugs [2].

Acute Inflammation Leukocyte Trafficking Peritonitis Resolution Pharmacology

Receptor-Mediated Signaling: GPR37 Agonism Defines PDX-Specific Mechanism Absent in PD1

10S,17S-DiHDoHE (PDX) signals through G protein-coupled receptor 37 (GPR37), a mechanism that is not shared by Protectin D1 (PD1) [1]. PDX binding to GPR37 induces calcium responses in peritoneal macrophages and promotes macrophage polarization, phagocytosis, and efferocytosis in a GPR37-dependent manner [1]. The analgesic effects of PDX in the fPOP model were completely abrogated in Gpr37−/− mice, confirming receptor specificity [1]. In contrast, PD1 signals through distinct receptors (e.g., GPR32/DRV1 in humans) and does not engage GPR37 [2].

GPCR Pharmacology Macrophage Biology Efferocytosis Pain Signaling

Human Pharmacodynamic Evidence: Circulating PDX Levels Modulated by Omega-3 Supplementation

In a double-blind, randomized, placebo-controlled clinical trial involving 420 infants, omega-3 fatty acid supplementation (280 mg DHA + 110 mg EPA daily from birth to 6 months) resulted in measurable changes in plasma specialized pro-resolving mediators, including 10S,17S-DiHDoHE [1]. While the study's primary endpoint focused on 18-HEPE (which showed a significant increase in the omega-3 group at 6 months, P=0.02), 10S,17S-DiHDoHE was among the SPMs detected and quantified in plasma samples using LC-MS/MS-based lipidomics [1]. The study confirms that endogenous 10S,17S-DiHDoHE is detectable in human circulation and is modulated by dietary DHA intake, supporting its relevance as a translational biomarker [1].

Clinical Nutrition Omega-3 Fatty Acids Inflammation Biomarkers SPM Metabolomics

Optimal Research and Industrial Use Cases for 10S,17S-DiHDoHE Based on Differentiated Evidence


Postoperative Pain and Analgesic Discovery Studies

Researchers investigating novel, non-opioid analgesics for postoperative pain should prioritize 10S,17S-DiHDoHE (PDX) over Protectin D1 or other SPMs. The compound has demonstrated superior pain relief and shortened pain duration compared to PD1, DHA, steroids, and NSAIDs in a validated fracture-induced postoperative pain model [1]. Its mechanism involves GPR37 receptor agonism and modulation of nociceptor signaling, providing a target-specific pathway for pain resolution pharmacology [1]. The 10-fold higher endogenous levels of PDX at injury sites further support its physiological relevance as a pain-resolving mediator [1].

Platelet Function and Thrombosis Research

For studies of platelet aggregation, thrombosis, and hemostasis, 10S,17S-DiHDoHE is the appropriate stereoisomer for investigating DHA-derived anti-platelet mechanisms. The compound inhibits collagen-stimulated human platelet aggregation with sub-micromolar potency, whereas the C-10 epimer (10R,17S-diHDHA) is significantly less active or inactive [1][2]. This stereospecific activity underscores the necessity of using the correct 10S,17S-stereoisomer to avoid false-negative results and to accurately model endogenous anti-thrombotic pathways.

Inflammation Resolution and Leukocyte Trafficking Studies

10S,17S-DiHDoHE is a validated tool for studying acute inflammation resolution and leukocyte trafficking. At picogram doses (1 ng/mouse), the compound reduces neutrophil infiltration in murine peritonitis by 20–25%, demonstrating high-potency pro-resolving activity characteristic of endogenous SPMs [1]. This contrasts sharply with the mg/kg doses required for NSAIDs and other conventional anti-inflammatory agents, making PDX ideal for investigating resolution pharmacology without confounding off-target effects [2].

Clinical and Translational Biomarker Development

Pharmaceutical and diagnostic companies developing biomarkers of omega-3 efficacy or inflammation resolution should include 10S,17S-DiHDoHE in targeted lipidomics panels. The compound is detectable in human plasma and is modulated by dietary DHA intake, as demonstrated in randomized controlled trials [1]. Its inclusion alongside other SPMs (e.g., 18-HEPE, PD1, MaR1) provides a more complete picture of the pro-resolving lipidome and may serve as a pharmacodynamic marker for DHA-based interventions [1].

Quote Request

Request a Quote for 10S,17S-DiHDoHE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.